L-B-Imidazolelactic acid, monohydrate
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Overview
Description
L-B-Imidazolelactic acid, monohydrate is an organic compound with the molecular formula C6H8N2O3·H2O. It is a white crystalline solid that is soluble in water and ethanol but insoluble in non-polar solvents . This compound is known for its role as a biocatalyst in asymmetric synthesis reactions and as a pharmaceutical intermediate for synthesizing biologically active organic compounds .
Preparation Methods
L-B-Imidazolelactic acid, monohydrate can be synthesized through the hydrogenation reaction of imidazole and (S)-3-hydroxypropylcyanoacetic acid . The reaction conditions typically involve the use of a hydrogenation catalyst under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
L-B-Imidazolelactic acid, monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: It can be reduced to form simpler compounds or intermediates for further synthesis.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
L-B-Imidazolelactic acid, monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a biocatalyst in asymmetric synthesis reactions, aiding in the production of chiral compounds.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with biological activity.
Mechanism of Action
The mechanism of action of L-B-Imidazolelactic acid, monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound allows it to bind to various enzymes and receptors, influencing biochemical reactions and processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
L-B-Imidazolelactic acid, monohydrate can be compared with other similar compounds, such as:
L-Histidine: Both compounds contain an imidazole ring, but L-Histidine is an amino acid with different biological functions.
Imidazole-4-acetic acid: This compound is structurally similar but has different chemical properties and applications.
Imidazole-4-propionic acid: Another similar compound with variations in its chemical structure and uses. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for particular applications in synthesis and pharmaceuticals.
Properties
Molecular Formula |
C6H10N2O4 |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2 |
InChI Key |
LJUYTQBGWOQLKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)O.O |
Origin of Product |
United States |
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